molecular formula C9H12N2O B3281970 2-[(Furan-2-ylmethyl)amino]-2-methylpropanenitrile CAS No. 743444-74-8

2-[(Furan-2-ylmethyl)amino]-2-methylpropanenitrile

Cat. No.: B3281970
CAS No.: 743444-74-8
M. Wt: 164.2 g/mol
InChI Key: IRXMMSNGPVZGDR-UHFFFAOYSA-N
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Description

2-[(Furan-2-ylmethyl)amino]-2-methylpropanenitrile is an organic compound that features a furan ring, an amino group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Furan-2-ylmethyl)amino]-2-methylpropanenitrile typically involves the reaction of furan-2-ylmethanamine with 2-methylpropanenitrile under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Microwave-assisted synthesis has also been explored for the preparation of furan derivatives, which can offer advantages in terms of reaction time and yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(Furan-2-ylmethyl)amino]-2-methylpropanenitrile can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The nitrile group can be reduced to form corresponding amines.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include furan-2-carboxylic acid derivatives, primary and secondary amines, and substituted furan derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[(Furan-2-ylmethyl)amino]-2-methylpropanenitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(Furan-2-ylmethyl)amino]-2-methylpropanenitrile involves its interaction with specific molecular targets and pathways. The furan ring and amino group can interact with biological macromolecules, leading to various biological effects. The nitrile group can also participate in interactions with enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furan derivatives such as:

  • Furan-2-carboxylic acid
  • Furan-2-ylmethanamine
  • 2-Methylfuran

Uniqueness

2-[(Furan-2-ylmethyl)amino]-2-methylpropanenitrile is unique due to the presence of both an amino group and a nitrile group attached to the furan ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(furan-2-ylmethylamino)-2-methylpropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-9(2,7-10)11-6-8-4-3-5-12-8/h3-5,11H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRXMMSNGPVZGDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)NCC1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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